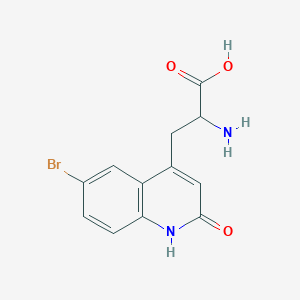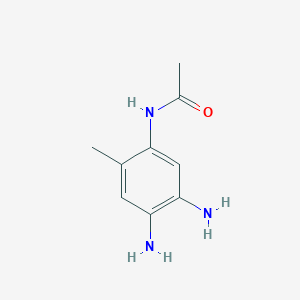
N-(4,5-Diamino-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-Diamino-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H13N3O. It is characterized by the presence of two amino groups and a methyl group attached to a phenyl ring, which is further connected to an acetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Diamino-2-methylphenyl)acetamide typically involves the acylation of 4,5-diamino-2-methylphenylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,5-Diamino-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted acetamides.
Applications De Recherche Scientifique
N-(4,5-Diamino-2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4,5-Diamino-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methylphenyl)acetamide: Lacks the amino groups present in N-(4,5-Diamino-2-methylphenyl)acetamide.
N-(4,5-Dimethylphenyl)acetamide: Contains additional methyl groups instead of amino groups.
N-(4-Amino-2-methylphenyl)acetamide: Contains only one amino group.
Uniqueness
This compound is unique due to the presence of two amino groups, which can participate in a variety of chemical reactions and interactions.
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N-(4,5-diamino-2-methylphenyl)acetamide |
InChI |
InChI=1S/C9H13N3O/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,10-11H2,1-2H3,(H,12,13) |
Clé InChI |
BJLOQOXSODMVAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1NC(=O)C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide](/img/structure/B14900527.png)
![(1R)-1-[2-(difluoromethoxy)-5-fluorophenyl]ethanamine](/img/structure/B14900535.png)


![Tert-butyl 4-methyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14900573.png)
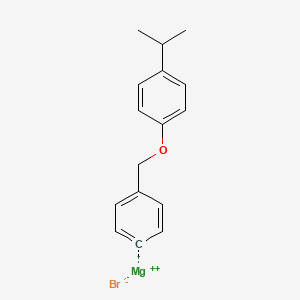
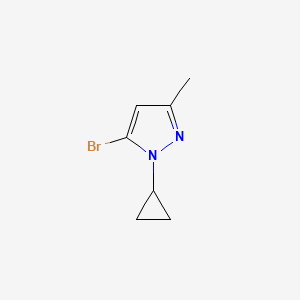
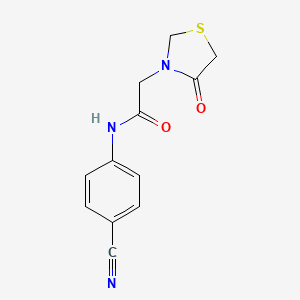
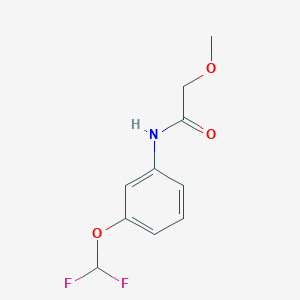
![5-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14900618.png)

